![molecular formula C22H18FN3O2 B4642244 5-[(1-allyl-1H-indol-3-yl)methylene]-3-(4-fluorobenzyl)-2,4-imidazolidinedione](/img/structure/B4642244.png)
5-[(1-allyl-1H-indol-3-yl)methylene]-3-(4-fluorobenzyl)-2,4-imidazolidinedione
説明
Synthesis Analysis
The synthesis of derivatives similar to the targeted compound involves multiple steps, including the incorporation of different N-substituted-1H-indole into thiazolidine-2,4-dione with a methylene bond, followed by modifications at various positions to enhance the compound's activity and selectivity. For instance, novel substituted (Z)-5-((1-benzyl-1H-indol-3-yl)methylene)imidazolidin-2,4-diones have been synthesized using microwave irradiation, showcasing the modern approaches to efficiently generating such compounds (Penthala, Reddy, & Crooks, 2011).
Molecular Structure Analysis
The molecular structure of related compounds reveals a coplanar arrangement of the imidazolidinedione and fluorobenzylidene rings, with significant angles between these planes and other substituted groups, indicating the compound's complex three-dimensional conformation. This structural arrangement is crucial for the compound's interaction with biological targets (Simone et al., 1995).
Chemical Reactions and Properties
Chemical reactions involving this class of compounds often include modifications at the indole, imidazolidinedione, and fluorobenzyl components to explore different biological activities or improve specific properties. The reactivity can be attributed to the presence of multiple functional groups capable of undergoing various chemical transformations.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are significantly influenced by the compound's molecular structure. For example, the crystal structure elucidation of derivatives has shown that intramolecular hydrogen bonding plays a critical role in determining the compound's solid-state organization, which, in turn, affects its physical characteristics (Özbey et al., 2004).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are closely related to the compound's functional groups. The presence of the indole, imidazolidinedione, and fluorobenzyl groups provides a basis for the compound's potential biological activities, such as anticancer or antimicrobial effects, as demonstrated in various derivatives (Li Zi-cheng, 2013).
特性
IUPAC Name |
(5E)-3-[(4-fluorophenyl)methyl]-5-[(1-prop-2-enylindol-3-yl)methylidene]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O2/c1-2-11-25-14-16(18-5-3-4-6-20(18)25)12-19-21(27)26(22(28)24-19)13-15-7-9-17(23)10-8-15/h2-10,12,14H,1,11,13H2,(H,24,28)/b19-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCJIQQVYWFREQG-XDHOZWIPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=O)N3)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)N(C(=O)N3)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 2-{[2-cyano-3-(1-naphthyl)acryloyl]amino}-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4642170.png)
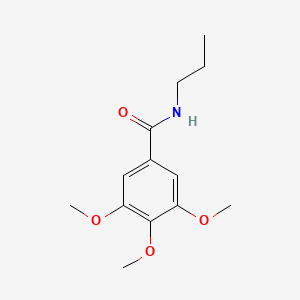
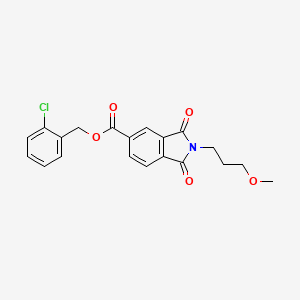
![N-(9-ethyl-9H-carbazol-3-yl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4642195.png)
![N-(4-chlorobenzyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4642203.png)
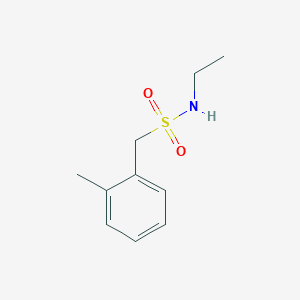
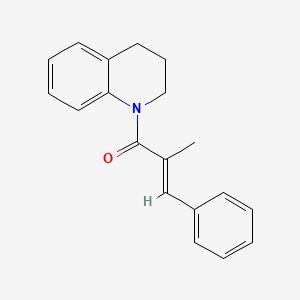
![2-[(4-methyl-5-{[(4-methylbenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4642212.png)
![methyl 3-({[(4-methoxybenzyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4642220.png)
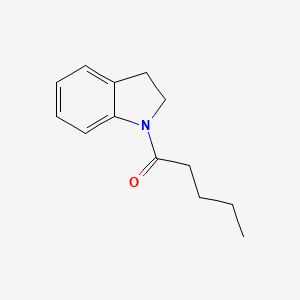
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B4642241.png)
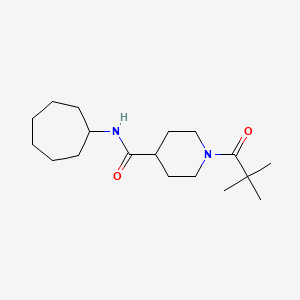
![N-[1-(4-ethoxyphenyl)ethyl]-2-(2-fluorophenyl)acetamide](/img/structure/B4642263.png)
![1-{[2-methyl-1,1-dioxido-5-(2-thienyl)-2H-1,2,6-thiadiazin-3-yl]carbonyl}azepane](/img/structure/B4642270.png)